An In-depth Technical Guide to 6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic methodologies, and prospective applications of 6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the benzofuranone scaffold. Given the limited publicly available data for this specific compound, this guide synthesizes information from structurally related molecules and established chemical principles to provide a predictive yet scientifically grounded perspective.
Introduction: The Significance of the Benzofuranone Core
The benzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The versatile nature of the benzofuranone ring system allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic profiles. The subject of this guide, 6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one, represents a halogenated variant of this important chemical class, suggesting unique electronic and lipophilic properties that could be advantageous in drug design.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₄Cl₂O₂ | PubChem[3] |
| Molecular Weight | 201.95883 Da | PubChem[3] |
| XLogP3 | 2.7 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Formal Charge | 0 | PubChem |
These predicted properties suggest that 6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one is a relatively small, lipophilic molecule with the potential for good membrane permeability, a desirable characteristic for drug candidates.
Molecular Structure and Spectroscopic Features
The chemical structure of 6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one consists of a dichlorinated benzene ring fused to a dihydrofuranone ring.
Caption: Proposed synthetic workflow for 6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one.
Step-by-Step Protocol:
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Williamson Ether Synthesis: 2,3-Dichlorophenol is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield ethyl (2,3-dichlorophenoxy)acetate.
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Hydrolysis: The resulting ester is hydrolyzed using a base like sodium hydroxide, followed by acidification, to afford (2,3-dichlorophenoxy)acetic acid.
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Acyl Chloride Formation: The carboxylic acid is then converted to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.
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Intramolecular Friedel-Crafts Acylation: The final step involves the intramolecular cyclization of the acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield the target 6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one.
This synthetic route is robust and has been widely used for the preparation of various substituted benzofuranones. The regioselectivity of the final cyclization step is directed by the activating nature of the ether oxygen.
Potential Applications in Drug Discovery
The benzofuranone scaffold is of significant interest to the pharmaceutical industry due to its broad range of biological activities. The introduction of chlorine atoms in the 6 and 7 positions of the benzofuranone core in the target molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Halogen atoms can enhance metabolic stability, improve membrane permeability, and participate in halogen bonding interactions with biological targets.
Based on the known activities of related benzofuranone derivatives, 6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one could be investigated for its potential as:
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Anticancer Agent: Many benzofuranone derivatives exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation. [1]* Anti-inflammatory Agent: The 2,3-dihydrobenzofuran scaffold has been identified as a privileged structure for the design of inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. [2]* Cannabinoid Receptor Modulator: Certain 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB₂), which is a promising target for the treatment of neuropathic pain. [4] The dichlorinated nature of this particular benzofuranone could offer advantages in terms of potency and selectivity for these and other biological targets.
Conclusion
6,7-Dichloro-2,3-dihydro-1-benzofuran-3-one is a halogenated derivative of the medicinally important benzofuranone scaffold. While specific experimental data for this compound is limited, its chemical properties and potential synthetic routes can be reliably predicted based on established chemical principles and the behavior of structurally analogous compounds. The unique substitution pattern of this molecule makes it an attractive candidate for further investigation in the context of drug discovery, particularly in the areas of oncology, inflammation, and pain management. This guide provides a foundational understanding for researchers interested in exploring the potential of this and related compounds.
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